Cas no 128831-46-9 (Urea,N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolinyl]-N'-(2,4-difluorophenyl)-)
![Urea,N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolinyl]-N'-(2,4-difluorophenyl)- structure](https://it.kuujia.com/scimg/cas/128831-46-9x500.png)
128831-46-9 structure
Nome del prodotto:Urea,N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolinyl]-N'-(2,4-difluorophenyl)-
Urea,N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolinyl]-N'-(2,4-difluorophenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Urea,N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolinyl]-N'-(2,4-difluorophenyl)-
- 1-[4-(2-chlorophenyl)-6,7-dimethyl-quinolin-3-yl]-3-(2,4-difluoropheny l)urea
- 1-[4-(2-chlorophenyl)-6,7-dimethylquinolin-3-yl]-3-(2,4-difluorophenyl)urea
- TMP-153
- CDQDU
- Tmp 153
- N-(4-(2-chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea
- BDBM50038923
- Urea, N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolinyl]-N'-(2,4-difluorophenyl)-
- DTXSID40155987
- N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolinyl)-N'-(2,4-difluorophenyl)urea
- 128831-46-9
- Urea, N-(4-(2-chlorophenyl)-6,7-dimethyl-3-quinolinyl)-N'-(2,4-difluorophenyl)-
- 1-(4-(2-Chlorophenyl)-6,7-dimethylquinolin-3-yl)-3-(2,4-difluorophenyl)urea
- PD019995
- CHEMBL64976
- SCHEMBL4100046
- 1-[4-(2-Chloro-phenyl)-6,7-dimethyl-quinolin-3-yl]-3-(2,4-difluoro-phenyl)-urea
- J-005629
- AKOS040755061
- DTXCID3078478
-
- Inchi: InChI=1S/C24H18ClF2N3O/c1-13-9-17-21(10-14(13)2)28-12-22(23(17)16-5-3-4-6-18(16)25)30-24(31)29-20-8-7-15(26)11-19(20)27/h3-12H,1-2H3,(H2,29,30,31)
- Chiave InChI: FFKNNBNIAHVVCU-UHFFFAOYSA-N
- Sorrisi: CC1=CC2=C(N=CC(NC(NC3=C(F)C=C(F)C=C3)=O)=C2C4=CC=CC=C4Cl)C=C1C
Proprietà calcolate
- Massa esatta: 437.11100
- Massa monoisotopica: 437.110646
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 31
- Conta legami ruotabili: 5
- Complessità: 626
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 54
- XLogP3: 5.9
Proprietà sperimentali
- Densità: 1.388
- Punto di fusione: approximate 217℃
- Punto di ebollizione: 489°C at 760 mmHg
- Punto di infiammabilità: 249.6°C
- Indice di rifrazione: 1.686
- PSA: 54.02000
- LogP: 7.24020
Urea,N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolinyl]-N'-(2,4-difluorophenyl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74362-25mg |
TMP-153 |
128831-46-9 | 98% | 25mg |
¥972.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74362-10mg |
TMP-153 |
128831-46-9 | 98% | 10mg |
¥680.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200649A-100mg |
TMP-153, |
128831-46-9 | ≥98% | 100mg |
¥2211.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200649-20mg |
TMP-153, |
128831-46-9 | ≥98% | 20mg |
¥557.00 | 2023-09-05 | |
A2B Chem LLC | AA44411-100mg |
Urea, N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolinyl]-N'-(2,4-difluorophenyl)- |
128831-46-9 | ≥95% | 100mg |
$344.00 | 2024-04-20 | |
A2B Chem LLC | AA44411-25mg |
Urea, N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolinyl]-N'-(2,4-difluorophenyl)- |
128831-46-9 | ≥95% | 25mg |
$126.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200649A-100 mg |
TMP-153, |
128831-46-9 | ≥98% | 100MG |
¥2,211.00 | 2023-07-10 | |
A2B Chem LLC | AA44411-10mg |
Urea, N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolinyl]-N'-(2,4-difluorophenyl)- |
128831-46-9 | >95.00% | 10mg |
$189.00 | 2024-01-04 | |
A2B Chem LLC | AA44411-50mg |
Urea, N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolinyl]-N'-(2,4-difluorophenyl)- |
128831-46-9 | ≥95% | 50mg |
$198.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74362-5mg |
TMP-153 |
128831-46-9 | 98% | 5mg |
¥377.00 | 2022-04-26 |
Urea,N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolinyl]-N'-(2,4-difluorophenyl)- Letteratura correlata
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Peng Chen Nanoscale, 2010,2, 1474-1479
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
128831-46-9 (Urea,N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolinyl]-N'-(2,4-difluorophenyl)-) Prodotti correlati
- 1436063-35-2(N-[2-Fluoro-4-[[4-(2-propyn-1-yl)-1-piperazinyl]carbonyl]phenyl]-3-methylbutanamide)
- 853308-07-3(4-Bromo-3-nitrobenzenethiol)
- 2229464-74-6(1-(3-nitro-1H-pyrazol-4-yl)propan-2-one)
- 2172261-41-3(5-bromo-2-formyl-1H-indole-3-carboxylic acid)
- 1467360-54-8(N-5-(aminomethyl)pyridin-2-yl-2,2,2-trifluoroacetamide)
- 51842-69-4(2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid)
- 1325303-43-2(3-benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one)
- 2227649-95-6((1R)-1-(5-bromo-2-chloropyridin-4-yl)ethan-1-ol)
- 1804873-21-9(4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-acetonitrile)
- 25797-08-4(2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
